1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-12(2)18(27)25-9-7-24(8-10-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLFNRDAPJXMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit c-met/vegfr-2 kinases. These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth.
Mode of Action
Similar compounds have been shown to bind to their target proteins and inhibit their activity. This interaction can lead to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple downstream pathways involved in cell proliferation, survival, and angiogenesis.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.
Structure and Synthesis
This compound features a triazolo-pyrimidine core linked to a piperazine moiety and a methylpropanone side chain. The presence of the 4-chlorophenyl group is significant for enhancing its pharmacological properties. The synthesis typically involves multi-step organic reactions that include cyclization and functionalization processes to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives of 1-(4-(substituted)piperazin-1-yl) have shown efficacy against human breast cancer cells (MCF-7), with IC50 values indicating moderate to significant inhibition of cell viability. Specifically, one study reported an IC50 value of 18 µM , comparable to established PARP inhibitors like Olaparib .
The anticancer activity is believed to stem from the compound's ability to inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1) , leading to increased DNA damage in cancer cells. This is evidenced by enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker of DNA damage response .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 5e | 18 | PARP1 inhibition |
| Olaparib | 57.3 | PARP1 inhibition |
Other Biological Activities
Beyond anticancer effects, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The triazole ring is known for its interaction with various biological targets, which may lead to diverse therapeutic applications.
Study on Anticancer Activity
In a comparative study involving several compounds, those structurally related to our target compound exhibited varying degrees of cytotoxicity against MCF-7 cells. The study utilized cell viability assays and Western blot analyses to assess the effects on PARP cleavage and H2AX phosphorylation. Results indicated that modifications in substituents significantly influenced biological activity .
Anti-Tubercular Activity
Another investigation focused on similar piperazine derivatives showed promising results against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), with some exhibiting values as low as 1.35 µM , indicating strong potential as anti-tubercular agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one exhibit significant anticancer properties. For instance:
- PARP Inhibition : A study demonstrated that derivatives of piperazine targeting poly (ADP-ribose) polymerase (PARP) showed efficacy against human breast cancer cells (IC50 values around 18 μM) by enhancing PARP cleavage and increasing caspase activity .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Compounds with similar triazole and piperazine scaffolds have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
Study on Breast Cancer Cells
In a notable study, a series of substituted piperazine compounds were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The results showed that certain derivatives had enhanced activity compared to standard treatments, suggesting that the triazolo-pyrimidine framework could be a promising lead for developing new anticancer agents .
Mechanistic Insights
In silico studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. The computational modeling indicated that the triazolo[4,5-d]pyrimidine moiety interacts favorably with PARP1, supporting its role as a drug candidate in oncology .
Antimicrobial Activity
Preliminary studies have also suggested that compounds with similar structures may possess antimicrobial properties. The presence of the triazole ring is known to enhance the antimicrobial activity of various compounds by interfering with microbial cell wall synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with other triazolo-pyrimidine derivatives, differing primarily in substituents on the triazole ring, pyrimidine core, and the piperazine-linked side chain. Key analogues include:
Pharmacological and Physicochemical Properties
Lipophilicity (LogP):
The target compound’s 4-chlorophenyl group confers moderate lipophilicity (predicted LogP ~2.8), whereas the 4-methylphenyl analogue (LogP ~3.2) exhibits higher membrane permeability but poorer aqueous solubility . Methoxy substituents (e.g., 4-methoxyphenyl) further increase polarity but may introduce metabolic vulnerabilities via demethylation.- Binding Affinity: Chlorine’s electronegativity enhances hydrogen bonding and halogen interactions in target binding. For example, the target compound shows 10-fold higher affinity for adenosine A2A receptors compared to the 4-methylphenyl analogue in preclinical assays .
- Metabolic Stability: Piperazine-linked 2-methylpropan-1-one in the target compound resists oxidative metabolism better than propanone derivatives with bulkier substituents (e.g., coumarin-linked analogues in ), which exhibit rapid hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
